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Compound of Interest |

Compound Name: L-156602
CAS No.: 125528-51-5
Cat. No.: B1140513
. J

Compound Class: Cyclic Hexadepsipeptide | Target: C5a Receptor (CD88) |
Origin:Streptomyces sp.[1] MA6348

Executive Summary

L-156602 is a potent, naturally occurring cyclic hexadepsipeptide isolated from the
fermentation broth of Streptomyces sp. MA6348. It functions as a specific antagonist of the
complement fragment 5a receptor (C5aR/CD88). While its clinical progression was halted due
to toxicity profiles, L-156602 remains a critical reference compound in immunology for
delineating the role of C5a in inflammatory cascades, particularly in Delayed-Type
Hypersensitivity (DTH) and neutrophil-mediated pathologies.

This guide details the compound’'s mechanistic inhibition of C5a signaling, its differential effects
on cellular vs. humoral immunity, and validated protocols for its experimental application.

Molecular Mechanism of Action

L-156602 exerts its immunomodulatory effects by competitively binding to the C5a receptor, a
G-protein coupled receptor (GPCR) expressed on myeloid cells (neutrophils, monocytes,
macrophages).

Receptor Antagonism
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» Binding Affinity: L-156602 inhibits the binding of radiolabeled |

[]-C5a to polymorphonuclear leukocytes (PMNs) with an IC
of approximately 2 uM.

o Specificity: It demonstrates high selectivity for C5aR, showing no significant antagonism
against other chemoattractant receptors such as the formyl peptide receptor (fMLP) or LTB4
receptors at effective concentrations.

Signaling Blockade

Upon binding, L-156602 prevents the conformational change required for G

protein coupling. This blockade arrests the downstream signal transduction pathways essential
for leukocyte activation:

e Calcium Mobilization: Prevents the transient rise in intracellular Ca

e Enzyme Release: Inhibits the degranulation of lysosomal enzymes (e.g.,

-glucuronidase, lysozyme).

o Oxidative Burst: Blocks the generation of superoxide anions (

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the C5aR signaling
cascade.
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Caption: L-156602 competitively inhibits C5a binding, preventing G-protein coupling and
downstream calcium mobilization.

Immunomodulatory Profile

L-156602 exhibits a unique "split" immunomodulatory profile, suppressing cellular inflammation
while potentially augmenting humoral responses.

In Vivo Efficacy Data
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Key Physiological Insights

o Delayed-Type Hypersensitivity (DTH): L-156602 is particularly effective in the efferent

(elicitation) phase of DTH, confirming that C5a acts as a critical mediator for recruiting

effector cells (macrophages) to the site of antigen challenge.

o Neutrophil Specificity: The compound inhibits neutrophil chemotaxis and polarization, which

correlates with its efficacy in models where PMN influx is a pathogenic driver (e.g., Arthus
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reaction).

Experimental Protocols

The following protocols are standardized for evaluating L-156602 activity in research settings.

Neutrophil Chemotaxis Inhibition Assay

Objective: Determine the IC

of L-156602 against C5a-induced migration.

Materials:

Human PMNs (isolated via Dextran sedimentation/Ficoll-Paque).

Modified Boyden Chamber or Transwell system (3 pum pore size).

Chemoattractant: Recombinant Human C5a (10 nM).

L-156602 stock (dissolved in DMSO).

Workflow:

Cell Prep: Resuspend PMNs at

cells/mL in HBSS + 0.5% BSA.

Pre-incubation: Incubate PMNs with varying concentrations of L-156602 (0.1 uM — 50 pM)
for 15 minutes at 37°C.

Chamber Assembly:

o Lower Well: Add 10 nM C5a (or buffer control).

o Upper Well: Add pre-treated PMN suspension.

Incubation: Allow migration for 45—-60 minutes at 37°C in 5% CO
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e Quantification: Count cells in the lower chamber or stain filters. Calculate % Inhibition relative
to vehicle control.

DTH Mouse Model (Efferent Phase)

Objective: Assess in vivo anti-inflammatory activity.[2]
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Caption: Workflow for evaluating L-156602 efficacy in the efferent phase of Delayed-Type
Hypersensitivity.

Safety & Handling

o Toxicity: Early studies indicated that L-156602 possesses a toxicity profile that precluded
clinical development. It should be used strictly as an in vitro or acute in vivo research tool.

o Storage: Lyophilized powder should be stored at -20°C. Solubilized aliquots (DMSO) are
stable at -80°C but should avoid freeze-thaw cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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